Cas no 312619-40-2 (Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]-)
Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]-
- 2-[bis[(1R)-1-phenylethyl]carbamoyl]benzoic acid
- N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid
- AG-F-03756
- amp
- CTK4G6680
- N N-BIS((R)-(+)-1-PHENYLETHYL)PHTHALAMI&
- SureCN3062350
- 312619-40-2
- N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid, 98%
- 2-(Bis((R)-1-phenylethyl)carbamoyl)benzoic acid
- MFCD00798359
- DTXSID20583769
- Rel-2-(bis((R)-1-phenylethyl)carbamoyl)benzoic acid
- N N-BIS((R)-(+)-1-PHENYLETHYL)PHTHALAMI&
- AKOS025287030
- J-018309
- 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid
- SCHEMBL3062350
- 352525-22-5
-
- Inchi: 1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m1/s1
- InChI Key: NCYIVOVUPRJYNJ-QZTJIDSGSA-N
- SMILES: O=C(C1C=CC=CC=1C(=O)O)N([C@H](C)C1C=CC=CC=1)[C@H](C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 373.16789
- Monoisotopic Mass: 373.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.192
- Melting Point: 110 °C(lit.)
- Boiling Point: 582.2°Cat760mmHg
- Flash Point: 305.9°C
- Refractive Index: 1.618
- PSA: 57.61
- Solubility: Not determined
Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-236104-1 g |
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid, |
312619-40-2 | 1g |
¥880.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236104-1g |
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid, |
312619-40-2 | 1g |
¥880.00 | 2023-09-05 | ||
| abcr | AB576501-1g |
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid, 98%; . |
312619-40-2 | 98% | 1g |
€236.40 | 2024-08-02 |
Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]-
Comprehensive Analysis of Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- (CAS No. 312619-40-2)
Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- (CAS No. 312619-40-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique chiral structure and carbonyl functionality, plays a pivotal role in asymmetric synthesis and catalysis. Its molecular formula and intricate stereochemistry make it a valuable intermediate for researchers exploring enantioselective reactions and drug development.
The growing interest in Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- is driven by its potential applications in green chemistry and sustainable synthesis. With the global shift toward eco-friendly processes, this compound's ability to facilitate stereocontrol in reactions aligns with the demand for low-waste manufacturing. Researchers are particularly intrigued by its role in catalytic systems, where it enhances yield and selectivity while minimizing environmental impact.
One of the most searched questions regarding CAS No. 312619-40-2 revolves around its synthetic pathways and industrial scalability. Recent studies highlight its synthesis via amide coupling and chiral auxiliary techniques, which are critical for producing optically active derivatives. The compound's thermal stability and solubility profile further contribute to its versatility, making it a subject of ongoing optimization in process chemistry.
In the context of pharmaceutical applications, Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- is explored for its potential as a building block in API (Active Pharmaceutical Ingredient) synthesis. Its stereogenic centers are instrumental in designing chiral drugs, addressing the need for targeted therapies with fewer side effects. This aligns with the trending focus on personalized medicine and precision chemistry in drug discovery.
From an SEO perspective, keywords like "chiral benzoic acid derivatives", "asymmetric synthesis intermediates", and "CAS 312619-40-2 applications" are frequently queried by chemists and industry professionals. The compound's relevance to high-performance materials, such as liquid crystals and polymeric catalysts, further expands its search visibility. Additionally, discussions on regulatory compliance and safety data for this compound reflect user concerns about handling protocols and storage conditions.
In summary, Benzoic acid,2-[[bis[(1R)-1-phenylethyl]amino]carbonyl]- (CAS No. 312619-40-2) stands at the intersection of innovation and practicality. Its multifaceted applications, coupled with its alignment with sustainability goals and advanced synthetic methodologies, ensure its continued prominence in scientific research and industrial applications. As the demand for efficient chiral auxiliaries and eco-compatible reagents rises, this compound is poised to remain a key player in modern chemistry.
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